Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Overview
Description
Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-: is a chemical compound with the molecular formula C16H20Br2Si2 and a molecular weight of 428.31 g/mol . This compound is characterized by the presence of bromine atoms and ethynyl groups attached to a phenylene ring, with trimethylsilyl groups at the terminal positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the following steps:
Bromination: The starting material, 1,2-dibromobenzene, undergoes bromination to introduce bromine atoms at the 4 and 5 positions of the phenylene ring.
Sonogashira Coupling: The brominated intermediate is then subjected to Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the ethynyl groups.
Reduction Products: Reduced forms of the ethynyl groups, such as alkanes or alkenes.
Scientific Research Applications
Chemistry:
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages and introduce functional groups.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π interactions and form covalent bonds with other molecules, while the bromine atoms can undergo substitution reactions to introduce new functionalities . These interactions enable the compound to modulate specific pathways and exert its effects in various applications.
Comparison with Similar Compounds
Silane, [(2,5-dibromo-1,4-phenylene)di-2,1-ethynediyl]bis[tris(1-methylethyl)-]: This compound has a similar structure but with different substituents on the phenylene ring.
Benzene, 1,2-dibromo-4,5-bis[2-(trimethylsilyl)ethynyl]-: Another closely related compound with similar functional groups.
Uniqueness:
Functional Group Positioning: The specific positioning of the bromine and ethynyl groups in Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- imparts unique reactivity and properties compared to its analogs.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-[4,5-dibromo-2-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-15(17)16(18)12-14(13)8-10-20(4,5)6/h11-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFBLKUFPJRNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1C#C[Si](C)(C)C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477177 | |
Record name | Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667865-54-5 | |
Record name | Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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